1-(difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine
Description
1-(Difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a difluoromethyl group at position 1, a methyl group at position 3, and a 2-furylmethylamine substituent at position 4. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their stability, hydrogen-bonding capacity, and tunable electronic properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the furylmethyl moiety may influence π-π interactions in biological targets .
Properties
Molecular Formula |
C10H12ClF2N3O |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(furan-2-ylmethyl)-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N3O.ClH/c1-7-9(6-15(14-7)10(11)12)13-5-8-3-2-4-16-8;/h2-4,6,10,13H,5H2,1H3;1H |
InChI Key |
RTCMKMLEWPVWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CO2)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with difluoromethylamine and 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or furylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new pyrazole derivatives with different substituents.
Scientific Research Applications
1-(Difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furylmethyl group may contribute to the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -CF₂H): The difluoromethyl group increases electronegativity and metabolic stability compared to non-fluorinated analogs. This is critical in drug design for enhancing bioavailability .
- Aromatic vs. Aliphatic Substituents : The 2-furylmethyl group (aromatic heterocycle) may improve target binding via π-π stacking, whereas cyclopropyl (aliphatic) substituents, as in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, enhance steric bulk but reduce polarity .
- Fluorine Positioning : The 4-fluorobenzyl substituent () introduces para-fluorine, which can modulate electronic effects and lipophilicity, though specific activity data is unavailable .
Pharmacological Relevance
- Biological Target Compatibility : The 2-furylmethyl group in the target compound may offer advantages in targeting carbohydrate-binding proteins or furan-metabolizing pathways, though direct evidence is lacking.
Biological Activity
1-(Difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine is a novel compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring with a difluoromethyl group and a furylmethyl substituent, which contribute to its unique reactivity and biological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction with biological targets, and relevant case studies.
Molecular Formula
- Molecular Formula : C10H12ClF2N3O
- Molecular Weight : 263.67 g/mol
Structural Features
The compound's structure includes:
- A pyrazole ring which is known for its diverse biological activities.
- A difluoromethyl group that enhances electronic properties.
- A furylmethyl group contributing to its distinct reactivity.
Table 1: Structural Characteristics of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methyl-1H-pyrazol-4-amine | Contains a pyrazole ring | Lacks difluoromethyl substitution |
| N-(2-Furylmethyl)-pyrazole | Similar furylmethyl group | No difluoromethyl group |
| Difluoromethyl-pyrazole derivatives | Various substitutions on pyrazole | Different functional groups affecting reactivity |
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, influencing metabolic pathways.
- Receptor Interaction : Potential binding to nicotinic acetylcholine receptors, affecting neurotransmission.
In Vitro Studies
In vitro evaluations have demonstrated the compound's potential in various biological assays:
- Antioxidant Activity : Exhibited considerable radical scavenging abilities.
- Antidiabetic Properties : Shown to inhibit enzymes such as α-glucosidase and α-amylase with promising IC50 values, indicating potential for managing diabetes.
- Xanthine Oxidase Inhibition : Demonstrated significant inhibitory activity, which could be beneficial for conditions related to oxidative stress.
Table 2: Biological Activity Assay Results
| Activity Type | Assay Method | IC50 Values (µM) |
|---|---|---|
| α-Glucosidase Inhibition | Enzyme assay | 75.62 ± 0.56 |
| α-Amylase Inhibition | Enzyme assay | 95.85 ± 0.92 |
| Xanthine Oxidase Inhibition | Enzyme assay | 24.32 ± 0.78 |
Study on Antidiabetic Activity
A study evaluated the anti-diabetic potential of pyrazole derivatives, including this compound. The results indicated that it effectively inhibited α-glucosidase and α-amylase, with IC50 values comparable to standard drugs like Acarbose .
Molecular Docking Studies
Molecular docking simulations were performed to understand the binding interactions between the compound and target enzymes. The results suggested favorable binding modes that correlate with the observed biological activity, providing insights into the structure-activity relationship (SAR) of pyrazole derivatives.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine?
The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and catalytic coupling. Key steps for this compound may include:
- Cyclocondensation : Formation of the pyrazole core using precursors like hydrazines and β-diketones or β-keto esters under reflux conditions .
- Difluoromethylation : Introducing the difluoromethyl group via reagents such as ClCFH or BrCFH in the presence of a base (e.g., KCO) .
- N-Alkylation : Reaction of the pyrazole amine with 2-furylmethyl chloride/bromide in polar aprotic solvents (e.g., DMF) with catalysts like Cu(I)Br or CsCO to attach the furylmethyl group .
Optimization : Yield improvements require precise temperature control (35–80°C), solvent selection (DMSO or dioxane), and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .**
Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H] peak matching theoretical values) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., pyrazole ring planarity, C–F bond distances ~1.34 Å) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., fungicidal potency) may arise from:
- Structural isomerism : Check for regioisomers (e.g., N1 vs. N2 substitution) via 2D NMR (NOESY, HSQC) .
- Assay variability : Standardize protocols (e.g., MIC testing against Botrytis cinerea with fixed spore counts and incubation times) .
- Solubility effects : Use co-solvents (e.g., DMSO:PBS ratios) to ensure consistent bioavailability .
Resolution Strategy : Perform comparative SAR studies with analogs (e.g., replacing the difluoromethyl group with –CF or –CH) to isolate pharmacophoric contributions .
Advanced: What computational approaches predict this compound’s interaction with biological targets like succinate dehydrogenase (SDH)?
- Molecular Docking (AutoDock Vina) : Dock the compound into SDH’s ubiquinone-binding site (PDB: 3S9D). Key interactions include:
- Hydrogen bonds between the pyrazole NH and His-206.
- Hydrophobic contacts between the difluoromethyl group and Val-254 .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Metrics include RMSD (<2 Å) and ligand–protein interaction frequency .
- QSAR Models : Train models using descriptors like LogP, polar surface area, and Fukui indices to predict SDH inhibition (IC) .
Advanced: How can reaction yields be optimized during scale-up synthesis?
- Catalyst Screening : Test Pd/Cu catalysts for Buchwald–Hartwig coupling (e.g., 10 mol% Pd(OAc) with Xantphos increases yields from 17% to >60%) .
- Solvent Effects : Replace DMSO with DMAc or NMP to reduce side reactions (e.g., oxidation of the furyl group) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 48 hours) while maintaining yields >80% .
- Workup Optimization : Use acidic/basic washes (e.g., 1M HCl) to remove unreacted amines before chromatography .
Advanced: What crystallographic data are critical for validating this compound’s solid-state structure?
Single-crystal X-ray analysis (e.g., using SHELXL ) reveals:
| Parameter | Value |
|---|---|
| Space group | Triclinic, |
| Unit cell dimensions | , , |
| Dihedral angles | Pyrazole–furan: 15.2° |
| Hydrogen bonding | N–H···O (2.89 Å) with SDH’s Tyr-58 |
| Validation : Compare experimental vs. DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G**) to confirm conformational stability . |
Advanced: What strategies mitigate degradation during long-term stability studies?
- Forced Degradation (ICH Q1A) : Expose to 40°C/75% RH for 4 weeks. Analyze degradants via LC-MS:
- Hydrolysis of the difluoromethyl group → carboxylic acid derivative (m/z +16).
- Oxidation of the furan ring → lactone formation .
- Stabilization : Formulate with antioxidants (e.g., BHT) and store in amber vials under N .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
